molecular formula C19H14N4O2S B294623 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294623
M. Wt: 362.4 g/mol
InChI Key: SWYUANHGYQIPCA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DBT, is a novel heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt and MAPK pathways. 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation. Additionally, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to interact with various enzymes such as COX-2 and MMP-9, which are implicated in cancer and inflammation.
Biochemical and Physiological Effects:
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Additionally, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce oxidative stress by increasing the expression of various antioxidant enzymes such as SOD and CAT.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent and broad-spectrum activity against various diseases, making it a potential candidate for the development of new drugs. Additionally, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is relatively easy and cost-effective to synthesize, making it accessible to researchers. However, one of the limitations of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its low solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to fully understand the safety and toxicity of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Future Directions

There are several future directions for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research, including the development of new drug formulations and the investigation of its potential applications in other fields such as agriculture and environmental science. Additionally, further studies are needed to understand the mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential interactions with other drugs. Finally, more research is needed to fully understand the safety and toxicity of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including its long-term effects on human health.

Synthesis Methods

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(2-phenylvinyl)-1H-1,2,4-triazole-3-thiol with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is typically around 70-80%, and the purity can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. In neuroprotection, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to protect against oxidative stress and reduce inflammation, which are both implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In antimicrobial activity, 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-2-6-13(7-3-1)10-11-17-22-23-18(20-21-19(23)26-17)16-12-24-14-8-4-5-9-15(14)25-16/h1-11,16H,12H2/b11-10+

InChI Key

SWYUANHGYQIPCA-ZHACJKMWSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)/C=C/C5=CC=CC=C5

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)C=CC5=CC=CC=C5

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C4N3N=C(S4)C=CC5=CC=CC=C5

Origin of Product

United States

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